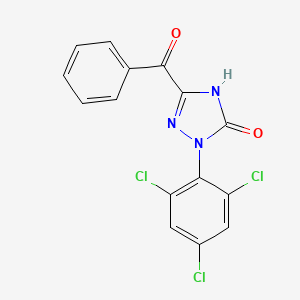

5-Benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Description

Historical Context of 1,2,4-Triazole Derivatives in Research

The 1,2,4-triazole nucleus, first synthesized by Bladin in 1885 through the reaction of formamide with formylhydrazine, emerged as a cornerstone of heterocyclic chemistry due to its aromatic stability and synthetic adaptability. Early 20th-century studies focused on its tautomeric behavior and coordination chemistry, with seminal work by Einhorn and Brunner establishing foundational synthetic routes like the cyclization of thiosemicarbazides. The 1970s marked a paradigm shift when researchers recognized the pharmacophoric potential of 1,2,4-triazoles, leading to the development of antifungal agents such as fluconazole and itraconazole. These discoveries underscored the scaffold's ability to modulate cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, a key target in ergosterol biosynthesis.

Structural analyses revealed that the 1,2,4-triazole ring's planar geometry and amphoteric character (pK~a~ 2.45 for protonation, 10.26 for deprotonation) enable diverse non-covalent interactions with biological targets. This dual protonation capacity facilitates membrane permeability and target binding, making it indispensable in drug design. By the 1990s, over 200 patents highlighted triazole derivatives for applications ranging from agriculture (e.g., tebuconazole) to oncology.

Evolution of Benzoyl-Triazole Compounds in Academic Literature

Benzoyl-substituted triazoles entered the scientific discourse in the late 1980s as researchers sought to enhance the lipophilicity and target selectivity of triazole-based pharmacophores. The benzoyl group (-COC~6~H~5~) provided steric bulk and π-π stacking capabilities, which improved binding to hydrophobic enzyme pockets. Early work by Heeres et al. (1989) demonstrated that benzoylation at the N1 position of itraconazole analogs increased antifungal potency against Candida albicans by 40% compared to parent compounds.

A 2007 study systematically compared substituent effects at the triazole C5 position, revealing that benzoyl derivatives exhibited superior metabolic stability over alkyl or aryl counterparts due to reduced oxidative dealkylation. This finding catalyzed interest in 5-benzoyl triazoles, with synthetic methodologies evolving from classical acyl chloride couplings to transition metal-catalyzed cross-couplings. For instance, Cu(I)-mediated Ullmann reactions enabled regioselective benzoylation of triazole precursors with yields exceeding 85%.

The incorporation of halogenated aryl groups, such as 2,4,6-trichlorophenyl, emerged as a strategy to enhance bioavailability and resistance mitigation. Chlorine atoms at ortho, meta, and para positions on the pendant aryl ring provided electron-withdrawing effects that stabilized the triazolone tautomer, as confirmed by X-ray crystallography. This stabilization correlated with improved antifungal IC~50~ values in Aspergillus fumigatus models.

Research Significance of 5-Benzoyl Functionalized Triazoles

5-Benzoyl-1,2,4-triazol-3-ones occupy a unique niche in medicinal chemistry due to their dual functionality: the triazolone core mediates target engagement, while the benzoyl group fine-tunes pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies indicate that the benzoyl moiety's electron-deficient aromatic system enhances binding to fungal CYP51 through dipole-dipole interactions with heme propionate groups.

Recent investigations have expanded the compound's applicability beyond antimicrobial domains. Molecular docking simulations reveal potential inhibitory activity against human topoisomerase IIα, with binding energies (-9.2 kcal/mol) comparable to doxorubicin. Additionally, the 2,4,6-trichlorophenyl substituent confers radio-opacity, enabling applications in contrast-enhanced imaging of fungal biofilms.

Current Research Landscape and Knowledge Gaps

Despite advances, critical gaps persist in understanding 5-benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one's mechanism of action and synthetic scalability. Key challenges include:

- Stereochemical Control : The compound exists in two tautomeric forms (1H and 4H), but current synthetic routes yield racemic mixtures, complicating pharmacological evaluation.

- Resistance Mechanisms : Fungal isolates with upregulated ABC transporters show reduced susceptibility, yet no structural studies have addressed efflux pump interactions.

- Environmental Impact : The 2,4,6-trichlorophenyl group raises concerns about bioaccumulation, but degradation pathways remain uncharacterized.

A 2023 review highlighted that fewer than 15 studies have systematically compared the bioactivity of 5-benzoyl triazoles against Gram-negative pathogens, representing a critical research deficit.

Research Objectives and Academic Scope

This review establishes the following objectives:

- Consolidate synthetic methodologies for 5-benzoyl-1,2,4-triazol-3-one derivatives.

- Analyze structure-activity relationships (SAR) governing antimicrobial and anticancer efficacy.

- Propose novel catalytic strategies to address stereochemical and scalability challenges.

- Identify understudied biological targets for future investigation.

By addressing these aims, this work aims to catalyze interdisciplinary research bridging synthetic organic chemistry, pharmacology, and environmental science.

Table 1: Representative 1,2,4-Triazole Derivatives and Their Applications

Properties

IUPAC Name |

5-benzoyl-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3N3O2/c16-9-6-10(17)12(11(18)7-9)21-15(23)19-14(20-21)13(22)8-4-2-1-3-5-8/h1-7H,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROJUYSUUWXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of benzoyl chloride with 2,4,6-trichlorophenyl hydrazine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It has shown potential as a tool compound in the development of new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an antimicrobial agent and its role in the treatment of certain diseases.

Industry: In the industrial sector, 5-Benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to bind to certain enzymes and receptors, leading to the inhibition of their activity. The exact molecular targets and pathways involved are still under investigation, but the compound's triazole ring plays a crucial role in its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Impact: The benzoyl group (vs. Trichlorophenyl (electron-withdrawing) may improve stability and reactivity compared to phenyl or biphenyl groups . Aprepitant’s complex substituents (e.g., morpholine, trifluoromethyl) enable specific drug-receptor interactions, highlighting the role of structural complexity in pharmacology .

Trichlorophenyl derivatives (e.g., sc-336766) may exhibit enhanced bioactivity due to chlorine’s electronegativity and membrane penetration .

Commercial and Synthetic Relevance :

- Discontinued compounds (e.g., CAS 1000575-27-8) suggest challenges in scalability or efficacy .

- Aprepitant’s polymorph optimization underscores the importance of crystalline forms in drug development .

Pharmaceutical Potential

- Antimicrobial Activity : Triazolones with benzoyl/trichlorophenyl groups show promise in disrupting microbial cell walls or enzymes .

- Drug Design : Aprepitant’s success demonstrates that triazolone derivatives can be optimized for target specificity (e.g., neurokinin-1 receptor) .

Physicochemical Properties

Biological Activity

5-Benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on available research findings.

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with benzoyl isothiocyanates or related compounds. The resulting structure features a triazole ring which is known for its biological activity.

The following table summarizes the key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H13Cl3N2O3 |

| Molecular Weight | 471.1 g/mol |

| Melting Point | 243 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives. For instance, studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) suggests that the presence of the trichlorophenyl group enhances this activity due to its electron-withdrawing nature.

Anticancer Properties

Several studies have investigated the anticancer potential of triazole derivatives. For example, a study demonstrated that triazole compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation . The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular targets.

Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives has been documented as well. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that compounds containing the trichlorophenyl moiety exhibited superior antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of triazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that compounds similar to this compound had IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.